molecular formula C25H25NO6S B281224 Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B281224
M. Wt: 467.5 g/mol
InChI Key: BJRASHYDBUJJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as BMF, is a synthetic compound that has attracted significant interest in the scientific community due to its potential applications in drug discovery. BMF is a naphthofuran derivative that possesses a unique chemical structure, which makes it a promising candidate for developing novel drugs for various diseases.

Mechanism of Action

The exact mechanism of action of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to activate the AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is its unique chemical structure, which makes it a promising candidate for developing novel drugs. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug discovery. However, the synthesis of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is relatively complex, and the compound is not widely available, which may limit its use in lab experiments.

Future Directions

There are several potential future directions for research on Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate-based drugs for the treatment of neurodegenerative diseases. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's, suggesting its potential as a therapeutic agent for these diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. Further studies are needed to elucidate the exact mechanism of action of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate and to identify its molecular targets.

Synthesis Methods

Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methylnaphtho[1,2-b]furan-3-carboxylic acid with butylamine and 4-methoxybenzenesulfonyl chloride. The resulting product is purified using column chromatography, and the final compound is obtained in a moderate yield.

Scientific Research Applications

Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C25H25NO6S

Molecular Weight

467.5 g/mol

IUPAC Name

butyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C25H25NO6S/c1-4-5-14-31-25(27)23-16(2)32-24-20-9-7-6-8-19(20)22(15-21(23)24)26-33(28,29)18-12-10-17(30-3)11-13-18/h6-13,15,26H,4-5,14H2,1-3H3

InChI Key

BJRASHYDBUJJJI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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